5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by its unique pyrrolo-pyridine core structure. This compound, identified by the CAS number 131084-55-4, has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development. The molecular formula for this compound is C_10H_{12}ClN_2, indicating the presence of a chlorine atom and an isopropyl group, which can significantly influence its chemical reactivity and biological properties .
This compound falls under the classification of nitrogen-containing heterocycles, specifically pyrrolopyridines. It is synthesized through various chemical methods that involve the cyclization of appropriate precursors. The presence of the chlorine atom and isopropyl group makes it distinct from other similar compounds in the pyrrolopyridine class .
The synthesis of 5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:
In an industrial context, continuous flow processes may be employed to enhance production efficiency. This method allows for better control over reaction parameters, ensuring consistent quality and yield of the final product.
The molecular structure of 5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine features a fused pyrrole and pyridine ring system with an isopropyl substituent at one nitrogen atom and a chlorine atom at the 5-position of the pyridine ring. This unique arrangement contributes to its chemical properties.
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine can participate in several chemical reactions:
For oxidation, potassium permanganate in acidic conditions is commonly used; for reduction, lithium aluminum hydride in anhydrous ether is typical; for substitution reactions, sodium methoxide provides a suitable medium.
The mechanism of action for 5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific biological targets:
Research suggests that these compounds can affect cellular processes such as apoptosis and cell cycle regulation by targeting specific sites on biomolecules like tubulin .
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is expected to exhibit moderate solubility in organic solvents due to its heterocyclic nature. The presence of polar functional groups aids its interaction with biological systems.
The compound's reactivity is influenced by its functional groups:
Relevant data includes high gastrointestinal absorption potential based on its Log P value, indicating favorable pharmacokinetic properties for drug development applications .
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine has several notable applications:
Pyrrolopyridines represent a class of nitrogen-containing fused heterocycles where a pyrrole ring is condensed with a pyridine ring at specific positions. The isomerism in pyrrolopyridines arises from the distinct fusion points between these two rings, leading to several structural classes: [2,3-a], [2,3-b], [2,3-c], [3,2-c], and [3,4-c]. Among these, the pyrrolo[2,3-c]pyridine system (also termed 6-azaindole) features a fusion where the pyrrole's C2–C3 bond connects to the pyridine's C3–C4 bond. This topology positions the pyridine nitrogen at the equivalent ortho-position relative to the fusion bond, creating a distinctive electronic environment that influences both reactivity and biological interactions [2] [8].
Table 1: Structural and Electronic Properties of Key Pyrrolopyridine Isomers
Isomer | Ring Fusion Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|---|
Pyrrolo[2,3-c]pyridine | Pyrrole C2-C3 : Pyridine C3-C4 | C₇H₆N₂ | 118.14 | Electron-deficient pyridine N adjacent to fusion; C5 susceptible to electrophilic substitution |
5-Chloro-1H-pyrrolo[2,3-c]pyridine | Derivative of above | C₇H₅ClN₂ | 152.58 | Chlorine at C5 enhances electrophile affinity; solid at RT [9] |
Pyrrolo[2,3-b]pyridine | Pyrrole C2-C3 : Pyridine C2-C3 | C₇H₆N₂ | 118.14 | "7-Azaindole"; fused bond flanked by two nitrogens |
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | Functionalized derivative | C₈H₆N₂O₂ | 162.15 | Carboxylic acid at C2 enables peptide coupling [8] |
The 5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold (CAS 131084-55-4) exemplifies this structural class, with a chlorine atom at the C5 position. This modification significantly alters the electronic distribution, as evidenced by its physicochemical properties: density (1.425 g/cm³), boiling point (335.8°C), and vapor pressure (0.000228 mmHg at 25°C) [3] [9]. The compound typically exists as a solid at room temperature and requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent decomposition [9]. Its unique fusion pattern creates a hydrogen-bonding-capable pyrrolic NH (pKa ≈13.75) and a halogen-bonding-competent chlorine, making it a versatile pharmacophore in drug design [3].
The strategic incorporation of chloro and isopropyl groups into the pyrrolo[2,3-c]pyridine framework profoundly impacts molecular recognition, pharmacokinetics, and bioactivity. The chloro substituent at C5 serves multiple roles:
The isopropyl group attached to the pyrrolic nitrogen (N1) introduces:
Table 2: Comparative Impact of Substituents on Molecular Properties
Substituent | Role in Bioactivity | Effect on Physicochemical Properties | Example in Drug Design |
---|---|---|---|
Chloro (C5) | - Directs electrophilic substitution - Enables halogen bonding - Blocks oxidative metabolism | ↑ Log P by ~0.8–1.2 ↓ Solubility ↑ Melting/boiling points | Kinase inhibitors targeting FGFR or VEGFR [6] [10] |
Isopropyl (N1) | - Engages hydrophobic pockets - Shields N1 from oxidation - Restricts conformation | ↑ Log P by ~1.0–1.5 ↓ Crystal packing density ↑ Steric bulk | Acid pump antagonists (e.g., APA scaffold IC₅₀ = 28–29 nM) [5] |
The combination of both substituents in 5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine (C₁₄H₁₄ClN₅, MW 287.75 g/mol) creates a balanced molecular profile: moderate lipophilicity (predicted Log P ≈2.5–3.0), enhanced metabolic stability, and versatile target engagement capabilities [1] [7]. This synergy explains its prominence as a key intermediate in pharmaceuticals targeting kinases and other ATP-binding proteins [1].
The evolution of pyrrolo[2,3-c]pyridine chemistry began with the synthesis of unsubstituted derivatives in the late 20th century, primarily as academic curiosities. The discovery of 5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 131084-55-4) in the early 1990s marked a turning point, enabling nucleophilic aromatic displacement at C5 and N1 functionalization [3] [9]. This compound’s commercial availability by suppliers like Sigma-Aldrich and InVivoChem catalyzed its adoption in medicinal chemistry programs [2] [9].
The early 2000s saw 5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine emerge as a privileged scaffold, driven by two key developments:1. Therapeutic Diversification: Originally explored as kinase inhibitor intermediates (e.g., FGFR and TYK2 inhibitors), applications expanded to:- Acid Pump Antagonism: N1-isopropyl derivatives exhibited nanomolar IC₅₀ values (28–29 nM) against gastric H⁺/K⁺-ATPase, offering alternatives to proton-pump inhibitors [5].- Anticancer Agents: Incorporation into pyrimidin-2-amine hybrids yielded compounds like 4-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine (CAS 1221153-82-7), which became key intermediates in targeted cancer therapies [1] [7].- CRAC Channel Modulation: Bicyclic derivatives showed voltage-gated ion channel modulation, relevant in immunology [3].2. Synthetic Methodology Advances: Copper-catalyzed N-arylation and Pd-mediated C–H functionalization allowed efficient derivatization at C3, turning the scaffold into a versatile building block for combinatorial libraries [10].
Table 3: Historical Milestones in Pyrrolo[2,3-c]pyridine Applications
Time Period | Key Advance | Therapeutic Area Impact |
---|---|---|
1990s | Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 131084-55-4) | Enabled nucleophilic displacement chemistry at C5; initial biochemical screening |
Early 2000s | Introduction of N1-alkylation (isopropyl variant) | Improved metabolic stability; kinase inhibitor development |
2010–2015 | Identification as FGFR/TYK2 inhibitor scaffold [10] | Targeted cancer therapies (e.g., TrkA inhibitors) & autoimmune disease R&D |
2015–Present | Diversification into materials science & diagnostics [1] [7] | Polymer additives; biomarker detection probes |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1